molecular formula C28H22N4O4S2 B11633393 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633393
M. Wt: 542.6 g/mol
InChI Key: WDCUIGFUJMYXQS-FMCGGJTJSA-N
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Description

The compound (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and pyrido[1,2-a]pyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to enhance efficiency and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques. The goal is to achieve high yields with minimal waste and energy consumption, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzodioxole and pyrido[1,2-a]pyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups into the benzodioxole or pyrido[1,2-a]pyrimidine rings, leading to a diverse array of derivatives.

Scientific Research Applications

The compound (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, this compound is being investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves multiple molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include:

Uniqueness

The uniqueness of (5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H22N4O4S2

Molecular Weight

542.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22N4O4S2/c1-17-7-10-24-30-25(29-13-19-8-9-21-22(11-19)36-16-35-21)20(26(33)31(24)14-17)12-23-27(34)32(28(37)38-23)15-18-5-3-2-4-6-18/h2-12,14,29H,13,15-16H2,1H3/b23-12-

InChI Key

WDCUIGFUJMYXQS-FMCGGJTJSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC6=C(C=C5)OCO6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC6=C(C=C5)OCO6)C=C1

Origin of Product

United States

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